(S)-(2,2,4-Trimethyl-1,3-dioxolan-4-YL)methyl butyrate
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Overview
Description
(S)-(2,2,4-Trimethyl-1,3-dioxolan-4-YL)methyl butyrate is a chemical compound with the molecular formula C11H20O4. It is known for its unique structure, which includes a dioxolane ring, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2,2,4-Trimethyl-1,3-dioxolan-4-YL)methyl butyrate typically involves the reaction of 2,2,4-trimethyl-1,3-dioxolane with butyric acid under acidic conditions. The reaction is catalyzed by a Brönsted or Lewis acid, such as toluenesulfonic acid, in a solvent like toluene. The reaction mixture is refluxed, and water is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures high purity and yield. Catalysts like ionic liquids and anhydrous zinc chloride can be employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-(2,2,4-Trimethyl-1,3-dioxolan-4-YL)methyl butyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in an organic solvent.
Reduction: H2 gas with Ni or Rh catalyst.
Substitution: LiAlH4 or NaBH4 in anhydrous ether.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
(S)-(2,2,4-Trimethyl-1,3-dioxolan-4-YL)methyl butyrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-(2,2,4-Trimethyl-1,3-dioxolan-4-YL)methyl butyrate involves its interaction with molecular targets through its dioxolane ring. This ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,3-dioxolane: A structurally similar compound used in similar applications.
1,3-Dioxane: Another cyclic acetal with different stability and reactivity profiles.
Uniqueness
(S)-(2,2,4-Trimethyl-1,3-dioxolan-4-YL)methyl butyrate is unique due to its specific stereochemistry and the presence of the butyrate ester group, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]methyl butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-6-9(12)13-7-11(4)8-14-10(2,3)15-11/h5-8H2,1-4H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHPQRHGDRAADZ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1(COC(O1)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@@]1(COC(O1)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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